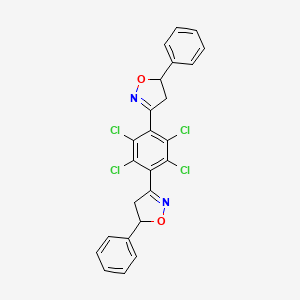
3,3'-(2,3,5,6-Tetrachlorobenzene-1,4-diyl)bis(5-phenyl-4,5-dihydro-1,2-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is a complex organic compound featuring multiple phenyl and isoxazole groups. This compound is notable for its unique structure, which includes a tetrachlorinated phenyl ring and a dihydroisoxazole moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
The synthesis of 5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The phenyl ring is tetrachlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Coupling Reactions: The chlorinated phenyl ring is then coupled with the isoxazole derivative using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the tetrachlorinated phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar compounds include other tetrachlorinated phenyl derivatives and isoxazole-containing molecules. Compared to these, 5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H16Cl4N2O2 |
|---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
5-phenyl-3-[2,3,5,6-tetrachloro-4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C24H16Cl4N2O2/c25-21-19(15-11-17(31-29-15)13-7-3-1-4-8-13)22(26)24(28)20(23(21)27)16-12-18(32-30-16)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI Key |
IRGCVJFVZQKCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=C(C(=C(C(=C2Cl)Cl)C3=NOC(C3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















